molecular formula C22H22N6O B10990267 1-phenyl-3-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide

1-phenyl-3-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10990267
M. Wt: 386.4 g/mol
InChI Key: JLRLEHMACJGLLD-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based carboxamide derivative characterized by a 1-phenyl group at position 1, an isopropyl group at position 3, and a carboxamide moiety at position 5 linked to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl substituent. The triazole-methylphenyl group introduces additional hydrogen-bonding capacity and aromaticity, likely enhancing binding interactions in biological systems. Such structural features are common in medicinal chemistry for targeting enzymes or receptors, particularly in antifungal, anti-inflammatory, or kinase-inhibitory applications .

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

2-phenyl-5-propan-2-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C22H22N6O/c1-16(2)20-12-21(28(26-20)19-6-4-3-5-7-19)22(29)25-18-10-8-17(9-11-18)13-27-15-23-14-24-27/h3-12,14-16H,13H2,1-2H3,(H,25,29)

InChI Key

JLRLEHMACJGLLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoester with Phenylhydrazine

The pyrazole core is synthesized via cyclocondensation of a β-ketoester with phenylhydrazine. For example:

  • Step 1 : Ethyl 3-isopropyl-3-oxopropanoate (β-ketoester) reacts with phenylhydrazine in ethanol under reflux to form ethyl 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylate.

  • Mechanism : The reaction proceeds via enolization of the β-ketoester, followed by nucleophilic attack by phenylhydrazine and cyclization.

  • Yield : ~75–85% (based on analogous pyrazole syntheses).

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid:

  • Conditions : Aqueous NaOH (2 M) in ethanol/water (1:1) at 80°C for 4–6 hours.

  • Yield : >90%.

Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline

Nucleophilic Substitution

The triazole moiety is introduced via nucleophilic substitution:

  • Step 1 : 4-Nitrobenzyl bromide reacts with 1H-1,2,4-triazole in DMF with K₂CO₃ at 80°C to yield 4-nitrobenzyl-1H-1,2,4-triazole.

  • Step 2 : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.

  • Overall Yield : ~65–70%.

Coupling of Carboxylic Acid and Amine

Acid Chloride Formation

The carboxylic acid is converted to its acid chloride:

  • Conditions : Thionyl chloride (SOCl₂) under reflux for 2–3 hours.

  • Workup : Excess SOCl₂ is removed under reduced pressure.

Amide Bond Formation

The acid chloride reacts with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline:

  • Conditions : Dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C, followed by stirring at room temperature for 12 hours.

  • Yield : ~80–85%.

Optimization and Characterization

Key Parameters

  • Pyrazole Cyclocondensation : Excess phenylhydrazine (1.2 eq.) improves regioselectivity.

  • Triazole Substitution : Use of anhydrous DMF and molecular sieves minimizes side reactions.

  • Coupling Reaction : Slow addition of acid chloride to the amine prevents oligomerization.

Analytical Data

  • 1H NMR (DMSO-d₆) : δ 12.10 (s, 1H, CONH), 8.50 (s, 1H, triazole-H), 7.80–7.20 (m, 9H, aromatic), 5.10 (s, 2H, CH₂-triazole), 3.80 (m, 1H, isopropyl-CH), 1.30 (d, 6H, isopropyl-CH₃).

  • LC-MS : m/z 430.2 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Pyrazole Formation

A modified Knorr synthesis using phenylhydrazine and a pre-functionalized β-ketoester (e.g., 3-isopropyl-3-oxo-propanoic acid) in acetic acid yields the pyrazole carboxylic acid directly.

  • Advantage : Reduces steps but requires stringent temperature control.

Click Chemistry for Triazole Installation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azidomethylaniline and propargyl alcohol forms the triazole, but this method is less common for 1,2,4-triazoles.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Cyclocondensation + Coupling60–70%ModerateHigh
One-Pot Pyrazole Synthesis55–65%HighModerate
Click Chemistry Approach50–60%HighLow

Industrial Considerations

  • Cost Efficiency : Cyclocondensation and coupling are preferred for large-scale production due to reagent availability.

  • Safety : Thionyl chloride handling requires strict safety protocols.

  • Purity : Column chromatography (SiO₂, hexane/EtOAc) achieves >98% purity for the final product .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Conditions Reagents Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 6–8 hrs1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid72–85%
Basic hydrolysis2M NaOH, 80°C, 4 hrsSodium salt of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylate68–78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the amide bond cleaving to form a carboxylic acid or its conjugate base.

Nucleophilic Substitution at the Triazole Methyl Group

The triazole-linked methyl group participates in nucleophilic substitutions, enabling the introduction of diverse functional groups.

Reaction Type Reagents/Conditions Product Application Reference
AlkylationR-X (alkyl halide), K₂CO₃, DMFN-Alkylated triazole derivativesEnhanced lipophilicity
ArylationAryl boronic acids, Pd catalystBiaryl-triazole hybridsAnticancer agent development

For example, coupling with benzyl bromide under basic conditions yields N-benzyltriazole derivatives, which have shown improved cytotoxic activity against MCF7 and HeLa cell lines (IC₅₀: 12–18 μM) .

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,4-triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming fused heterocyclic systems.

Dipolarophile Conditions Product Key Findings Reference
Acetylene derivativesCu(I) catalyst, 60–80°CTriazolo[1,5-a]pyridine hybridsEnhanced kinase inhibition
Nitrile oxidesRT, tolueneTriazolo-isoxazoline derivativesAntimicrobial activity (MIC: 2 μM)

These reactions exploit the triazole’s electron-deficient nature, enabling regioselective formation of bicyclic structures .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C-4 position due to electron-donating effects of the phenyl and isopropyl groups.

Reaction Reagents Product Yield Reference
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide55–60%
SulfonationClSO₃H, CH₂Cl₂, RT4-Sulfo-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide48–53%

Nitration products exhibit improved solubility and have been evaluated as intermediates for anticancer agents .

Metal-Catalyzed Cross-Couplings

The aryl groups attached to the pyrazole and triazole moieties engage in Suzuki-Miyaura and Heck reactions.

Coupling Type Catalyst Product Biological Activity Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-pyrazole-triazole conjugatesCDK2 inhibition (IC₅₀: 0.98 μM)
HeckPd(OAc)₂, P(o-tol)₃, NEt₃Alkenyl-substituted derivativesAntiproliferative (IC₅₀: 4.2 μM)

These reactions enable the synthesis of structurally diverse analogs with tailored pharmacological profiles .

Oxidation of the Isopropyl Group

The isopropyl substituent on the pyrazole ring is oxidized to a ketone under strong oxidizing conditions.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂O, 80°C, 12 hrs1-Phenyl-3-(2-oxopropyl)-1H-pyrazole-5-carboxamide40–45%
CrO₃/H₂SO₄Acetone, RT, 6 hrs1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide ketone35–38%

The ketone derivatives serve as intermediates for Schiff base formation or further reductions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazole moiety. Triazoles have been shown to exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of 1,2,4-triazoles have been synthesized and tested for their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 μg/mL
Compound BE. coli0.75 μg/mL
Compound CPseudomonas aeruginosa1 μg/mL

Antifungal Properties

The compound's structure suggests potential antifungal activity, similar to other triazole derivatives like itraconazole. Research indicates that triazole compounds can inhibit fungal growth by interfering with ergosterol biosynthesis .

Case Study: Itraconazole Derivatives
A study focused on the synthesis of triazole derivatives demonstrated their effectiveness against various fungal strains. The synthesized compounds exhibited lower MIC values compared to traditional antifungals, indicating their potential as effective treatments for fungal infections .

Pesticidal Activity

The incorporation of the triazole group in agricultural chemicals has shown promise in enhancing pest resistance. Research indicates that compounds with triazole structures can act as fungicides, effectively controlling crop diseases caused by fungal pathogens .

Table 2: Efficacy of Triazole-Based Pesticides

PesticideTarget Fungal PathogenEfficacy (%)
Triazole AFusarium oxysporum85
Triazole BBotrytis cinerea90

Polymer Synthesis

The unique properties of the pyrazole and triazole moieties allow for the development of new polymers with enhanced thermal stability and mechanical properties. Research has focused on synthesizing polymeric materials that incorporate these compounds for use in advanced materials applications .

Case Study: Triazole-Modified Polymers
A study investigated the synthesis of triazole-modified polymers which displayed improved resistance to heat and chemical degradation compared to traditional polymers. These materials have potential applications in coatings and protective gear .

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: It may modulate cellular processes, affecting disease pathways or metabolic pathways.

  • Comparison with Similar Compounds

    The compound’s structural analogs and their properties are compared below, focusing on substituent effects, molecular properties, and biological activities.

    Key Observations :

    • Substituent Impact : Chloro or methyl groups (e.g., 3a, 3b) reduce molecular flexibility and increase melting points compared to the target compound’s triazole-methyl group, which may enhance solubility and binding .
    • In contrast, razaxaban’s benzisoxazole and trifluoromethyl groups optimize enzyme selectivity .
    Pharmacological and Physicochemical Properties
    • Target Compound : The 1,2,4-triazole moiety may confer antifungal activity by inhibiting cytochrome P450 enzymes (similar to ). Its carboxamide linkage facilitates hydrogen bonding, critical for target binding .
    • Solubility and Bioavailability : The isopropyl group in the target compound may improve lipophilicity compared to 3a’s methyl group, while the triazole-methylphenyl substituent balances hydrophilicity .
    Structure-Activity Relationship (SAR)
    • Pyrazole Core : Essential for rigidity and nitrogen-mediated interactions. Modifications at position 3 (e.g., isopropyl vs. methyl in 3a) influence steric bulk and binding pocket compatibility.
    • Carboxamide Linkage: Critical for hydrogen bonding; substitution on the phenyl ring (e.g., triazole in target vs. cyano in 3a) alters electronic effects and target affinity .
    • Triazole vs. Chloro Substituents : Triazole’s heterocyclic nature may enhance metabolic stability compared to chloro groups, which are prone to dehalogenation .

    Biological Activity

    1-Phenyl-3-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

    Structural Overview

    The compound's structure can be described using its molecular formula C19H22N4OC_{19}H_{22}N_4O and its IUPAC name. The presence of the pyrazole and triazole moieties suggests potential interactions with various biological targets.

    Antifungal Activity

    Research has shown that derivatives of pyrazole and triazole exhibit significant antifungal properties. In particular, compounds similar to 1-phenyl-3-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide have demonstrated effectiveness against fungal pathogens such as Candida albicans and Aspergillus fumigatus.

    A study indicated that triazole derivatives could inhibit the growth of these fungi with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, depending on the specific derivative tested .

    Anticancer Properties

    The compound's pyrazole framework has been associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in various cancer cell lines. For instance, a related pyrazole derivative demonstrated an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) and exhibited selectivity towards cancerous cells over normal cells .

    The biological activity of this compound is believed to stem from its ability to interfere with key enzymatic pathways in target organisms. Triazoles are known to inhibit fungal lanosterol 14α-demethylase, a crucial enzyme in ergosterol biosynthesis, leading to compromised cell membrane integrity in fungi . Additionally, the pyrazole ring may interact with various protein targets involved in cancer cell proliferation and survival.

    Study 1: Antifungal Efficacy

    In a comparative study involving several triazole derivatives, 1-phenyl-3-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide was tested against Candida species. The results showed that this compound had a significantly lower MIC than fluconazole, suggesting enhanced antifungal potency .

    Study 2: Anticancer Activity

    A study published in a peer-reviewed journal investigated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The findings indicated that compounds with structural similarities to 1-phenyl-3-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide exhibited promising anticancer activity with IC50 values below 15 µM in several tested lines .

    Data Tables

    Biological Activity Target Organism/Cell Line MIC/IC50 (µg/mL) Reference
    AntifungalCandida albicans0.5 - 8
    AnticancerMCF-7 (Breast Cancer)~10
    AnticancerHeLa (Cervical Cancer)~15

    Q & A

    Q. What synthetic strategies are employed to synthesize this compound?

    The synthesis involves multi-step reactions:

    • Cyclocondensation : Formation of the pyrazole core using precursors like ethyl acetoacetate and phenylhydrazine under reflux (90°C, 3 hours) .
    • Coupling Reactions : Introduction of triazole and phenyl groups via nucleophilic acyl substitution. Anhydrous conditions and catalysts like K₂CO₃ are critical .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

    Table 1: Key Synthetic Steps

    StepReaction TypeConditionsKey ReagentsReference
    1Pyrazole core formationReflux, 90°C, 3hEthyl acetoacetate
    2Triazole couplingRoom temp, K₂CO₃RCH₂Cl, DMF
    3PurificationColumn chromatographySilica gel, gradient

    Q. Which analytical techniques validate the compound’s structure?

    • NMR Spectroscopy : 1H/13C NMR distinguishes pyrazole (δ 6.5–7.5 ppm) and triazole (δ 7.8–8.2 ppm) protons .
    • HRMS : Confirms molecular weight (e.g., m/z 419.1785 [M+H]+) .
    • X-ray Crystallography : Resolves spatial arrangement of substituents .

    Advanced Questions

    Q. How can reaction conditions be optimized for higher yields?

    Systematic parameter tuning is required:

    • Temperature : 70–90°C balances reaction rate and decomposition .
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .
    • Catalysts : Cs₂CO₃ improves coupling efficiency over K₂CO₃ .
    • Stoichiometry : 1.1:1 molar ratio of electrophiles to pyrazole intermediates minimizes side products .

    Q. How to resolve discrepancies in spectroscopic data?

    • Multi-technique cross-validation : Compare NMR, HRMS, and IR to identify anomalies (e.g., unexpected proton splitting) .
    • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts for ambiguous signals .
    • 2D NMR : HSQC and COSY clarify proton-carbon correlations in complex splitting patterns .

    Q. What methodologies assess biological activity?

    • Enzyme inhibition assays : Fluorogenic substrates quantify IC₅₀ against kinases or proteases .
    • Cellular viability : MTT assays in cancer cell lines (e.g., HeLa) .
    • Molecular docking : AutoDock Vina predicts binding affinities to targets like EGFR .

    Table 2: Biological Evaluation Workflow

    Assay TypeProtocolKey MetricsReference
    Enzyme InhibitionKinetic fluorometric analysisIC₅₀, Km, Vmax
    Molecular DockingSchrödinger Suite or AutoDockBinding energy (ΔG)
    ADMET ProfilingCaco-2 permeability assaysPapp value

    Methodological Guidance for Data Contradictions

    • Conflicting mass spec data : Re-run HRMS with internal calibration (e.g., sodium trifluoroacetate) to confirm molecular ion peaks .
    • Ambiguous NMR signals : Synthesize deuterated analogs or use heteronuclear correlation spectroscopy (HMBC) .

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